Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Description

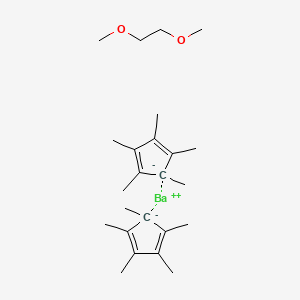

The compound Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination complex comprising three key components:

- Barium(2+): A divalent alkaline earth metal ion known for its large ionic radius and low charge density, which influences its coordination chemistry.

- 1,2-Dimethoxyethane (DME): A bidentate ether ligand that stabilizes metal centers via chelation, commonly used in organometallic synthesis.

- 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene: A sterically bulky, electron-rich cyclopentadienyl (Cp*) ligand with five methyl substituents, which enhances thermal stability and modulates redox properties in metal complexes.

Such complexes are hypothesized to exhibit unique reactivity in catalysis or materials science due to barium’s Lewis acidity and the Cp* ligand’s electronic effects.

Properties

Molecular Formula |

C24H40BaO2 |

|---|---|

Molecular Weight |

497.9 g/mol |

IUPAC Name |

barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2 |

InChI Key |

YUAMYENRQPMVNH-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

[ \text{Ba} + 2 \text{C}_5(\text{CH}_3)_5\text{H} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Ba}(\text{C}_5(\text{CH}_3)_5)_2(\text{C}4\text{H}{10}\text{O}_2) ]

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger quantities of reactants and maintaining strict control over the reaction environment to ensure product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.

Substitution: The 1,2-dimethoxyethane ligand can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands .

Scientific Research Applications

Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.

Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.

Industry: Utilized in the development of advanced materials, including thin films and coatings for electronic devices

Mechanism of Action

The mechanism by which bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct exerts its effects is primarily through its ability to coordinate with other molecules and ions. The barium ion acts as a central metal, allowing the compound to interact with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The pentamethylcyclopentadienyl ligands provide stability to the compound, while the 1,2-dimethoxyethane ligand can be easily substituted, making the compound versatile in its applications .

Comparison with Similar Compounds

Table 1: Comparison of Organic Derivatives Featuring 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene

| Compound Name | Substituent(s) | Yield (%) | Physical State | Characterization Methods |

|---|---|---|---|---|

| 1-Methyl-4-((pentamethylcyclopenta-2,4-dienyl)methyl)benzene (9f) | Methyl | 86 | White solid | ¹H/¹³C-NMR, FTIR, GCMS |

| 1-((Pentamethylcyclopenta-2,4-dienyl)methyl)-4-(trifluoromethyl)benzene (9g) | Trifluoromethyl | 73 | White solid | ¹H/¹³C-NMR, FTIR, GCMS |

| 1-Nitro-4-((pentamethylcyclopenta-2,4-dienyl)methyl)benzene (9l) | Nitro | 10 | Bright yellow solid | ¹H/¹³C-NMR, FTIR |

| Methyl(4-((pentamethylcyclopenta-2,4-dienyl)methyl)phenyl)sulfane (9k) | Methylthio | 87 | Pale yellow solid | ¹H/¹³C-NMR, FTIR, GCMS |

Key Observations :

- Substituents significantly influence synthetic yields and stability. Electron-withdrawing groups (e.g., nitro in 9l ) reduce yields (10%) compared to electron-donating groups (e.g., methyl in 9f , 86%) .

- Steric bulk from the Cp* ligand enhances crystallinity, as seen in the white/pale yellow solids .

Comparison with Metal Complexes

Table 2: Metal Complexes Featuring 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene

| Compound Name | Metal Center | Co-Ligands | Applications/Properties |

|---|---|---|---|

| [(CH₃)₅C₅Mo(CO)₂]₂ (Molybdenum dimer) | Mo³⁺ | Carbonyl (CO) | Catalysis, X-ray characterized |

| Pentamethylcyclopentadienyltitanium trimethoxide | Ti⁴⁺ | Trimethoxy | Precursor for Ti-based catalysts |

| Target Barium Complex | Ba²⁺ | 1,2-Dimethoxyethane (DME) | Hypothesized for Lewis acid roles |

Key Comparisons :

- Metal Center Effects: Molybdenum: The Cp* ligand stabilizes high oxidation states (Mo³⁺) and facilitates CO ligand binding, critical for catalytic cycles . Titanium: The trimethoxy ligands enhance solubility and reactivity in polymerization processes .

- Ligand Effects :

- DME in the barium complex provides flexible chelation, contrasting with the rigid CO or trimethoxy ligands in Mo/Ti systems .

Biological Activity

The compound Barium(2+); 1,2-dimethoxyethane; 1,2,3,4,5-pentamethylcyclopenta-1,3-diene is an organometallic complex that has garnered attention for its potential biological activities. Barium compounds are known for their diverse applications in various fields including medicine and environmental science. This article reviews the biological activity of this specific compound by examining its synthesis, properties, and relevant research findings.

- Chemical Name : Bis(pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct

- CAS Number : 312739-90-5

- Molecular Formula : C24H40BaO2

- Molecular Weight : 497.91 g/mol

The compound is characterized by a barium center coordinated with pentamethylcyclopentadienyl ligands and dimethoxyethane as a solvent or ligand. The coordination environment around barium plays a crucial role in its reactivity and biological interactions.

Barium ions are known to influence various biological systems primarily through their interaction with cellular membranes and ion channels. The biological activity of barium compounds can be attributed to their ability to modulate calcium signaling pathways, which are essential for muscle contraction and neurotransmitter release.

Case Studies and Research Findings

-

Neuropharmacological Effects :

- A study demonstrated that barium can block voltage-gated calcium channels in neurons, leading to reduced neurotransmitter release. This effect is significant in understanding how barium compounds may influence neurological functions and could have implications in treating certain neurological disorders .

-

Cytotoxicity Studies :

- Research has shown that barium-containing compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro studies indicated that the bis(pentamethylcyclopentadienyl)barium complex showed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1,2,3,4,5-pentamethylcyclopenta-1,3-diene derivatives?

The bromination of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (8) is a critical step in functionalizing the cyclopentadienyl ligand. Using excess N-bromosuccinimide (NBS, 6 equivalents) in refluxing tetrachloromethane (CCl₄) at 80°C yields hexabromide derivatives (e.g., compound 32 ) in 45% yield. This method avoids side reactions observed with Br₂ or other brominating agents. Characterization typically combines NMR spectroscopy and X-ray crystallography to confirm regioselectivity and structural integrity .

Q. How does 1,2-dimethoxyethane (DME) influence the stability of metal complexes in solution?

DME acts as a bidentate ligand, coordinating to metal centers through its two ether oxygen atoms. Its moderate boiling point (84–86°C) and low viscosity make it ideal for reflux conditions, while its chelating ability stabilizes electropositive metals like barium. For example, thorium complexes (e.g., ThCl₄(DME)₂) demonstrate enhanced solubility and reduced hydrolysis in DME compared to non-chelating solvents .

Q. What spectroscopic methods are most reliable for characterizing cyclopentadienyl-metal complexes?

1H/13C NMR is essential for confirming ligand symmetry and substitution patterns. For instance, the pentamethylcyclopentadienyl ligand exhibits distinct singlet peaks for methyl groups in NMR due to its high symmetry. X-ray diffraction resolves steric and bonding ambiguities, as seen in the structural analysis of hexabromide 32 . Mass spectrometry (MS) and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. How can bromination efficiency be improved for sterically hindered cyclopentadienyl substrates?

While NBS in CCl₄ is effective, optimizing solvent polarity and reaction time can mitigate incomplete bromination. For example, using dichloromethane (DCM) as a solvent reduces reaction temperatures, potentially preserving thermally sensitive substrates. However, competing radical pathways in DCM may require initiators like AIBN. Comparative studies of bromine sources (e.g., NBS vs. DBDMH) are needed to balance yield and selectivity .

Q. What steric effects govern the reactivity of pentamethylcyclopentadienyl ligands in Diels-Alder reactions?

The pentamethylcyclopentadienyl ligand's steric bulk directs facial selectivity in cycloadditions. For instance, reactions with chromium carbenes favor exo transition states due to repulsion between methyl groups and the carbene substituents. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using variable-temperature NMR quantify steric barriers .

Q. How should researchers address contradictions in spectroscopic data for brominated derivatives?

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., ring puckering) in solution. For hexabromide 32 , solid-state X-ray structures may show static configurations, whereas NMR reflects time-averaged symmetry. Variable-concentration NMR experiments and relaxation time measurements help distinguish static vs. dynamic disorder .

Q. Why is DME preferred over other ethers (e.g., THF) in stabilizing barium complexes?

DME’s smaller bite angle (72°) compared to THF (90°) enables stronger chelation to smaller cations like Ba²⁺. Additionally, DME’s lower Lewis basicity reduces competition with weakly basic counterions (e.g., nitrate). Comparative studies using conductivity measurements and thermogravimetric analysis (TGA) reveal DME’s superior thermal stability in barium coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.